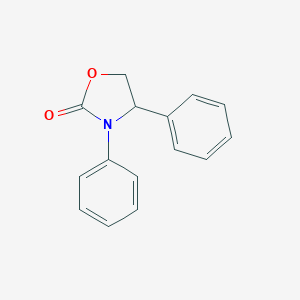
2-Oxazolidinone, 3,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone, 3,4-diphenyl- is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazolidinone, 3,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
The primary application of 2-oxazolidinones, including 3,4-diphenyl-2-oxazolidinone, lies in their antimicrobial properties . They are known for their effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid was the first approved drug in this class, and subsequent derivatives have been developed to enhance efficacy and reduce resistance issues.
- Case Study : A study highlighted the synthesis of a series of oxazolidinone derivatives that exhibited potent antibacterial activity. For instance, compounds derived from modifications at the C-5 position showed minimum inhibitory concentration (MIC) values significantly lower than those of Linezolid against resistant strains .
Anti-inflammatory and Anticancer Properties
Beyond their antibacterial effects, oxazolidinones have been explored for their anti-inflammatory and anticancer activities. Research indicates that certain derivatives can inhibit pathways involved in inflammation and tumor growth.
- Case Study : A derivative of 3,4-diphenyl-2-oxazolidinone demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. Additionally, its anticancer potential was evaluated in various cancer cell lines, showing promising results in reducing cell proliferation .
Synthesis Techniques
The synthesis of 2-oxazolidinones typically involves the reaction of epoxides with isocyanates. This method has been optimized for industrial applications due to its efficiency and reliability.
Polymer Applications
2-Oxazolidinones are also utilized in the production of polymers. These polymers are employed in various industries due to their excellent mechanical properties and thermal stability.
属性
CAS 编号 |
13606-71-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI 键 |
JGXSWAULHGGZFZ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















